2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide is an organic compound with a complex structure that includes methoxy, nitroethenyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with 4-nitrobenzaldehyde to form 2-methoxy-4-nitrobenzylidene. This intermediate is then reacted with 2-methoxyphenylamine to form the final product through a series of condensation and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-nitrophenyl isocyanate
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide is unique due to its combination of methoxy, nitroethenyl, and phenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-24-15-6-4-3-5-14(15)19-18(21)12-26-16-8-7-13(9-10-20(22)23)11-17(16)25-2/h3-11H,12H2,1-2H3,(H,19,21)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQAFLPOXBDTG-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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